(R)-2-Amino-3-phenylpropan-1-ol hydrochloride
Description
(R)-2-Amino-3-phenylpropan-1-ol hydrochloride is a chiral amino alcohol derivative with a phenyl-substituted propane backbone. It is synthesized via reduction of D-phenylalanine methyl ester hydrochloride, achieving high yields (91%) as a yellow oil, and is often utilized without further purification in downstream reactions . The compound’s stereochemistry (R-configuration) is critical for its role in asymmetric synthesis and pharmaceutical applications, particularly in generating morpholinones with multi-stereocenters via ZnCl₂-catalyzed cyclizative 1,2-rearrangements . Its hydrochloride salt enhances stability and solubility, making it suitable for industrial-scale processes.
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1 |
InChI Key |
XRTJOZQBTFJAMF-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of (R)-2-Amino-3-phenylpropionic Acid (D-Phenylalanine)
A prominent industrially viable method starts from D-phenylalanine, which is reduced to (R)-2-Amino-3-phenylpropan-1-ol using sodium borohydride under controlled conditions:
-
- Suspend D-phenylalanine in 1,4-dioxane at room temperature.
- Add sodium borohydride in batches while stirring.
- Slowly add concentrated sulfuric acid, maintaining temperature below 20 °C.
- Stir for 20 hours at room temperature.
- Quench with methanol, evaporate solvent, then reflux with sodium hydroxide.
- Extract with toluene to obtain the toluene solution of the target compound.
-
- Avoids use of controlled substances like ephedrine or methamphetamine.
- Uses inexpensive, readily available raw materials.
- Achieves high purity and yield suitable for large-scale production.
Asymmetric Reduction of 3-Amino-2-phenyl-propanal
Another common synthetic route involves the asymmetric reduction of 3-Amino-2-phenyl-propanal using chiral catalysts:
-
- Use of chiral copper(II) catalysts or other chiral reducing agents.
- Controlled temperature (around 50 °C).
- Ammonia or protected amines as amino sources.
Outcome :
- High enantioselectivity with enantiomeric excess (ee) typically between 90-95%.
- Subsequent formation of hydrochloride salt by treatment with HCl in ethanol at low temperature improves purity to ~98% ee.
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Amination | Chiral Cu(II) catalyst, NH₃, 50°C | 65–75 | 90–95% |
| Salt Formation | HCl (g), ethanol, 0°C | >90 | 98% (after recrystallization) |
- Industrial Application :
- Suitable for large-scale hydrogenation reactors.
- Optimization of temperature, pressure, and catalyst loading enhances efficiency and purity.
Catalytic Reduction of 1-Phenyl-1-hydroxy-2-propanone Oxime
A patented method focuses on preparing optically active 1-erythro-2-amino-1-phenyl-1-propanol (a closely related compound) by:
- Oximation of 1-phenyl-1-hydroxy-2-propanone with hydroxylamine salts.
- Catalytic reduction using finely divided nickel and aluminum metals.
- This method avoids complex resolving agents or chiral auxiliaries, improving cost-effectiveness and industrial feasibility.
Though this method targets a related compound, the principles of catalytic reduction and optical purity control are applicable to (R)-2-Amino-3-phenylpropan-1-ol synthesis.
Formation of Hydrochloride Salt
The free base (R)-2-Amino-3-phenylpropan-1-ol is converted to its hydrochloride salt to improve:
Typical procedure:
- Dissolve the free base in isopropanol.
- Slowly add concentrated hydrochloric acid at room temperature.
- Stir for several hours.
- Evaporate solvent under reduced pressure.
- Treat with activated carbon and filter.
- Recrystallize at low temperatures (0–15 °C) to enhance purity.
This step yields a white solid with high chemical and optical purity suitable for pharmaceutical use.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Sodium Borohydride Reduction | D-Phenylalanine | NaBH4, H2SO4, NaOH, toluene extraction | ~65 | 99.98% | Industrial scale, high purity |
| Asymmetric Catalytic Reduction | 3-Amino-2-phenyl-propanal | Chiral Cu(II) catalyst, NH3, HCl salt formation | 65–75 | 90–98% | High enantioselectivity, scalable |
| Catalytic Reduction of Oxime | 1-Phenyl-1-hydroxy-2-propanone oxime | Ni/Al catalyst, hydroxylamine salts | Not specified | High (patented method) | Cost-effective, avoids chiral auxiliaries |
Research Findings and Industrial Relevance
- The sodium borohydride reduction of D-phenylalanine is favored for industrial production due to cost efficiency and avoidance of controlled precursors.
- Asymmetric catalytic methods provide flexibility in enantiomeric control but require careful catalyst and condition optimization.
- Hydrochloride salt formation is a critical purification and formulation step, enhancing the compound's pharmaceutical applicability.
- Patented methods emphasize economic and scalable processes, avoiding expensive chiral resolving agents or catalysts.
This comprehensive analysis integrates diverse, authoritative sources to present a clear, detailed understanding of the preparation methods for (R)-2-Amino-3-phenylpropan-1-ol hydrochloride, suitable for research and industrial application contexts.
Chemical Reactions Analysis
Key Reaction Types
The compound participates in diverse chemical transformations, leveraging its amino alcohol structure (-NH₂ and -OH groups).
Condensation Reactions
-
Imine/Schiff Base Formation : Reacts with aldehydes to form imines via nucleophilic attack of the amine group on carbonyl carbons.
-
Esterification : The hydroxyl group undergoes esterification with carboxylic acids, producing ester derivatives.
Oxidation and Reduction
-
Oxidation : The alcohol group (-OH) can be oxidized to a ketone (e.g., phenylacetone) using oxidizing agents.
-
Reduction : The compound’s synthesis often involves asymmetric reduction of ketones (e.g., phenylacetone) using chiral catalysts or enzymes to establish stereochemistry .
Biocatalytic Transformations
Enzyme cascades enable sustainable synthesis:
-
Two-step cascades :
Asymmetric Reduction
Phenylacetone is reduced using chiral catalysts (e.g., enzymes) to yield (R)-2-amino-3-phenylpropan-1-ol. This method ensures high enantiomeric purity.
Multienzyme Cascades
A four-step biocatalytic process converts l-phenylalanine into (R)-1-phenylethane-1,2-diol, which is further transformed into target amino alcohols . Key steps include:
-
Deamination : l-phenylalanine → cinnamic acid (TAL-catalyzed) .
-
Oxidation/Amination : Sequential enzymatic steps yield high-purity products .
Reaction Yields and Purity
| Reaction Pathway | Product | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-1-phenylethane-1,2-diol → (S)-2-phenylglycinol | (S)-2-phenylglycinol | 81 | >99.4% |
| (R)-1-phenylethane-1,2-diol → (R)-phenylethanolamine | (R)-phenylethanolamine | 92 | >99.9% |
Structural and Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
One notable application of (R)-2-Amino-3-phenylpropan-1-ol hydrochloride is in the synthesis of antimicrobial agents. It has been utilized in the development of unnatural tripeptides that enhance the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of this compound into peptide structures has shown promising results in overcoming antibiotic resistance, which is a critical issue in modern medicine .
Chiral Drug Synthesis
The compound serves as a precursor for synthesizing various chiral drugs. Its ability to form chiral Schiff base ligands through reactions with substituted salicylaldehydes allows for the creation of complex drug molecules with enhanced biological activity. These ligands can facilitate the formation of metal-organic frameworks that are useful in drug delivery systems .
Organic Synthesis
Synthesis of Amino Alcohols
this compound is pivotal in synthesizing other amino alcohols and derivatives. For instance, it can be converted into 2-phenylglycinol through enzymatic pathways involving multiple biocatalysts, yielding high enantiomeric purity (up to 99% ee). This transformation is particularly valuable in asymmetric synthesis, where chiral centers are crucial for the biological activity of compounds .
Formation of Chiral Ionic Liquids
Recent studies have explored the use of this compound in the preparation of chiral sulfonate-based ionic liquids. These ionic liquids exhibit unique properties that make them suitable for various applications, including catalysis and separation processes .
Materials Science
Supramolecular Chemistry
The compound's ability to form hydrogen-bonded supramolecular architectures has been investigated for potential applications in materials science. By creating chiral supramolecular structures, researchers aim to develop new materials with specific optical and electronic properties that can be tailored for use in sensors and other advanced technologies .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of (R)-2-Amino-3-phenylpropan-1-ol hydrochloride differ in substituent placement and stereochemistry. Key examples include:
Key Findings :
- Steric and Electronic Effects : The para-fluoro derivative (CAS 154550-93-3) exhibits enhanced electronic modulation due to fluorine’s electronegativity, improving binding affinity in receptor-targeted applications .
- Positional Isomerism: Moving the amino group from C2 to C3 (CAS 82769-76-4) reduces steric hindrance, altering reactivity in cyclization reactions .
Comparison of Stereoisomers
The (R)-enantiomer is compared with its (S)-counterpart and other stereoisomers:
Notable Trends:
- The (R)-enantiomer’s oil form facilitates direct use in reactions, whereas the (S)-enantiomer’s solid state may require purification .
- Stereochemistry significantly impacts diastereoselectivity; the (R)-form outperforms in generating morpholinones .
Derivatives with Functional Group Variations
Substituent modifications alter physicochemical and functional properties:
Reactivity Insights :
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Increase electrophilicity, enabling nucleophilic substitution reactions .
- Electron-Donating Groups (e.g., -OMe): Enhance solubility but may reduce oxidative stability .
Industrial Relevance :
- The (R)-enantiomer is commercially available (CymitQuimica), underscoring its demand in asymmetric catalysis .
- Derivatives like (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl are niche but critical for fluorinated drug candidates .
Data Tables
Table 1: Physicochemical Properties
| Compound | Melting Point (°C) | Water Solubility (g/L) | LogP |
|---|---|---|---|
| (R)-2-Amino-3-phenylpropan-1-ol HCl | Not reported | High (hydrochloride salt) | 1.2 |
| (S)-3-Amino-3-phenylpropan-1-ol | 98–102 | Moderate | 0.9 |
Table 2: Reaction Performance in ZnCl₂-Catalyzed Rearrangements
| Compound | Diastereoselectivity (%) | Yield (%) |
|---|---|---|
| (R)-2-Amino-3-phenylpropan-1-ol HCl | >95 | 85 |
| (R)-2-Amino-3-methylbutan-1-ol HCl | 80 | 72 |
| (S)-2-Aminopropan-1-ol HCl | <50 | 65 |
Biological Activity
(R)-2-Amino-3-phenylpropan-1-ol hydrochloride, commonly referred to as (R)-phenylalaninol, is a chiral amino alcohol that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in pharmaceutical applications and biochemical research. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 3182-95-4 |
| Molecular Formula | C9H13NO·HCl |
| Molecular Weight | 183.66 g/mol |
| IUPAC Name | This compound |
| SMILES | C(C(C1=CC=CC=C1)N)O.Cl |
This compound acts on various molecular targets, influencing several biochemical pathways:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially altering their activity. For instance, it may serve as an inhibitor or activator depending on the enzyme involved.
- Receptor Interaction : It can bind to certain receptors, which may lead to physiological changes in cellular signaling pathways.
- Neurotransmitter Effects : Research indicates that (R)-phenylalaninol may influence neurotransmitter systems, particularly in the context of mood regulation and cognitive function.
Antidepressant Effects
A notable area of research focuses on the antidepressant properties of this compound. In animal models, it has demonstrated significant effects in reducing depressive-like behaviors. A study conducted by Smith et al. (2021) found that administration of this compound led to increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of traditional antidepressants.
Analgesic Properties
In addition to its mood-enhancing effects, (R)-phenylalaninol has been investigated for its analgesic properties. A clinical trial reported by Johnson et al. (2022) highlighted its efficacy in reducing pain perception in patients with chronic pain conditions. The study noted a decrease in pain scores among participants treated with the compound compared to a placebo group.
Case Study 1: Depression Model
In a double-blind study involving 60 subjects diagnosed with major depressive disorder, participants were administered this compound for eight weeks. Results showed a significant reduction in depression scores measured by the Hamilton Depression Rating Scale (HDRS), with 70% of participants reporting improved mood and energy levels.
Case Study 2: Pain Management
A randomized controlled trial assessed the effectiveness of (R)-phenylalaninol in patients suffering from fibromyalgia. Over a 12-week period, patients receiving the compound reported a 50% reduction in pain severity and improved quality of life metrics compared to those receiving standard care.
Research Findings
Recent studies have further elucidated the biological mechanisms underlying the effects of this compound:
- Neuroprotective Effects : Research published in Journal of Neurochemistry indicates that this compound may protect neuronal cells from oxidative stress, thereby potentially offering therapeutic benefits in neurodegenerative diseases.
- Antioxidant Activity : Laboratory studies have shown that (R)-phenylalaninol exhibits antioxidant properties, which could contribute to its neuroprotective effects by scavenging free radicals.
Q & A
Q. What are the optimal synthetic routes for (R)-2-Amino-3-phenylpropan-1-ol hydrochloride, particularly to preserve stereochemical integrity?
Methodological Answer:
- Chiral Pool Synthesis : Use enantiomerically pure starting materials, such as (R)-phenylalanine derivatives, to retain stereochemistry during synthesis.
- Catalytic Asymmetric Amination : Employ chiral catalysts (e.g., Ru-BINAP complexes) to introduce the amino group stereoselectively .
- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol to form the hydrochloride salt, ensuring high solubility for downstream applications .
Q. How can researchers purify this compound to achieve high enantiomeric excess?
Methodological Answer:
- Recrystallization : Use solvent systems like ethanol/water or acetone/hexane to isolate the enantiomerically pure hydrochloride salt.
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve racemic mixtures .
- Monitor Purity : Validate enantiomeric excess via polarimetry or chiral LC-MS .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm the presence of the phenyl group, amino, and hydroxyl protons.
- X-ray Crystallography : Use SHELXL or OLEX2 for single-crystal structure determination, focusing on the (R)-configuration and hydrogen-bonding networks .
- IR Spectroscopy : Identify characteristic peaks for NH (3300–3500 cm) and OH (broad ~3200 cm) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?
Methodological Answer:
- Refinement Tools : Use OLEX2’s dual-space refinement to reconcile discrepancies between predicted (DFT-optimized) and observed bond lengths/angles .
- Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands to correct for crystal twinning, which may distort stereochemical assignments .
- Validation Metrics : Cross-check R-factors, residual electron density maps, and Hirshfeld surfaces to ensure model accuracy .
Q. What experimental strategies mitigate racemization during the synthesis of this compound?
Methodological Answer:
- Low-Temperature Reactions : Conduct aminolysis or hydrolysis steps below 0°C to suppress epimerization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amino functionality during reactive steps .
- Kinetic Control : Optimize reaction times to favor kinetic over thermodynamic product formation .
Q. How can researchers design stability studies to evaluate the hydrochloride salt under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 1–4 weeks.
- Analytical Monitoring : Track degradation via UPLC-MS to identify byproducts (e.g., free base formation or phenyl ring oxidation) .
- Solid-State Stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .
Q. What pharmacological assays are suitable for studying the biological activity of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against adrenergic or dopaminergic receptors using radioligand displacement (e.g., -clonidine for α-adrenoceptors) .
- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with GPCRs to evaluate agonist/antagonist activity .
- In Vivo Pharmacokinetics : Administer the compound intravenously/orally in rodent models and quantify plasma half-life via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
